molecular formula C38H75NO5 B11929886 heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

Cat. No.: B11929886
M. Wt: 626.0 g/mol
InChI Key: VODUQGMEOAOUJO-UHFFFAOYSA-N
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Description

Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a complex lipid-derived compound characterized by a hexanoate backbone substituted with a tertiary amine group bearing a 2-hydroxyethyl moiety and a heptadecan-9-yloxy ester chain. Its synthesis typically involves multi-step reactions, including oxidation and reductive amination, as seen in analogous compounds .

Properties

Molecular Formula

C38H75NO5

Molecular Weight

626.0 g/mol

IUPAC Name

heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

InChI

InChI=1S/C38H75NO5/c1-4-7-10-13-15-20-27-36(28-21-16-14-11-8-5-2)44-38(42)30-23-19-25-32-39(33-34-40)31-24-18-22-29-37(41)43-35-26-17-12-9-6-3/h36,40H,4-35H2,1-3H3

InChI Key

VODUQGMEOAOUJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCC(=O)OCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate involves multiple steps:

    Esterification: The initial step involves the esterification of heptadecan-9-ol with a suitable carboxylic acid derivative to form the heptadecan-9-yloxy group.

    Amidation: The intermediate product is then subjected to amidation with 6-oxohexanoic acid to form the 6-oxohexyl group.

    Alkylation: The final step involves the alkylation of the intermediate with 2-hydroxyethylamine to introduce the 2-hydroxyethylamino group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and amidation reactions under controlled conditions. The reactions are carried out in the presence of catalysts and solvents to enhance the yield and purity of the final product. The process also includes purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₄₅H₈₇N₁O₇
  • Molecular Weight : 754.2 g/mol
  • IUPAC Name : Heptadecan-9-yl 8-[[6-(10-acetyloxydecan-2-yloxy)-6-oxohexyl]-(2-hydroxyethyl)amino]octanoate

The compound's structure features long aliphatic chains and ester linkages, contributing to its amphiphilic properties, which are crucial for its applications in drug delivery systems.

Lipid Nanoparticle Delivery Systems

One of the most significant applications of heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA vaccines. The amphiphilic nature of the compound allows it to encapsulate nucleic acids effectively, enhancing their stability and bioavailability. This application has been particularly relevant in the context of vaccine development during the COVID-19 pandemic, where LNPs have been utilized to deliver mRNA encoding for viral proteins.

Case Study : A study highlighted the use of lipid nanoparticles containing this compound for delivering mRNA vaccines. The results demonstrated improved immune responses compared to traditional delivery methods, showcasing the compound's effectiveness in enhancing vaccine efficacy .

Organic Synthesis

In organic chemistry, this compound serves as a reagent for various synthetic pathways. Its unique structure allows researchers to explore ester and amide chemistry, facilitating the synthesis of complex organic molecules.

Reactions Involved :

  • Esterification : The compound can be used to synthesize other esters by reacting with different alcohols.
  • Amidation : It can participate in amidation reactions to form various amide derivatives.

These reactions are essential for developing new compounds with potential pharmaceutical applications.

Biomedical Applications

The compound's properties make it suitable for potential therapeutic applications beyond vaccine delivery. Its ability to enhance bioavailability and stability suggests possible uses in drug formulations aimed at treating various diseases.

Potential Therapeutic Uses :

  • Gene Therapy : Its role in delivering nucleic acids positions it as a candidate for gene therapy applications.
  • Cancer Treatment : Research is ongoing into its efficacy in delivering chemotherapeutic agents directly to tumor cells, potentially reducing side effects associated with systemic treatments.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable lipid nanoparticles. These nanoparticles encapsulate nucleic acids or other therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The molecular targets include cell membrane receptors and intracellular pathways involved in endocytosis and nucleic acid release.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters and Amides of Hexanoic Acid Derivatives

Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate

  • Structure : Replaces the heptadecan-9-yloxy group with a formylphenyl ring, introducing aromaticity and altering solubility .
  • Synthesis : Uses formylation reagents (DMF/POCl₃) instead of PCC, yielding 73% vs. 85–97% for lipidated analogs, suggesting greater complexity in introducing aromatic groups .

Methyl 6-(bis(2-hydroxyethyl)amino)hexanoate (Chelate 2)

  • Application: Demonstrates the versatility of hexanoate backbones in metal ion coordination, a property shared with the target compound’s tertiary amine .

Commercial Cationic Lipids

Heptyl 10-((2-hydroxyethyl)(10-oxo-10-(tridecan-7-yloxy)decyl)amino)decanoate

  • Structure: Extends the backbone to decanoate with a tridecan-7-yloxy chain, increasing molecular weight (unreported) and likely improving lipid bilayer interactions .
  • Purity : 98%, consistent with industrial-grade synthesis standards .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Ester Group Synthesis Yield Key Application
Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate C₄₀H₇₇NO₅ 668.09* Heptyl N/A Under investigation
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxohexyl)amino)octanoate (SM-102) C₄₄H₈₅NO₅ 724.15 Heptadecan-9-yl 97% Lipid nanoparticles
Dodecan-4-yl 6-((6-heptadecan-9-yloxy-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate C₄₃H₈₅NO₅ 696.14 Dodecan-4-yl 98% Drug delivery systems
Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate C₁₆H₂₁NO₄ 291.34 Ethyl 73% Fluorescent probes

*Molecular weight inferred from structural analogs .

Research Findings and Functional Insights

  • Synthetic Efficiency : Compounds with linear alkyl esters (e.g., heptyl, dodecan-4-yl) exhibit higher yields (≥85%) compared to aromatic or branched analogs, emphasizing the role of steric effects in reaction kinetics .
  • Biological Compatibility: The 2-hydroxyethylamino group enhances water solubility without compromising lipid bilayer integration, a critical feature for drug delivery .
  • Structural Flexibility: Varying ester chain lengths (C7 to C17) modulates melting points and aggregation behavior, enabling tailored applications in nanotechnology .

Biological Activity

Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a synthetic lipid compound that has garnered attention for its role in drug delivery systems, particularly in the context of mRNA vaccines. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant studies.

This compound is characterized by its amphiphilic nature due to the presence of long aliphatic chains and functional groups. The molecular formula is C38H75NO5C_{38}H_{75}NO_5, with a molecular weight of 626.0 g/mol. Its structure is conducive to forming lipid nanoparticles (LNPs), which are essential for effective nucleic acid delivery.

PropertyValue
Molecular FormulaC38H75NO5
Molecular Weight626.0 g/mol
IUPAC NameThis compound
InChI KeyVODUQGMEOAOUJO-UHFFFAOYSA-N

This compound functions primarily by forming lipid nanoparticles that encapsulate mRNA. The mechanism involves:

  • Formation of Lipid Nanoparticles : The compound self-assembles with other lipids to create nanoparticles that can encapsulate nucleic acids.
  • Cell Membrane Fusion : Upon administration, these nanoparticles fuse with cell membranes, facilitating the delivery of mRNA into the cytoplasm.
  • Protein Translation : Once inside the cell, the mRNA is translated into proteins, which can elicit an immune response or perform therapeutic functions.

Applications in Research and Medicine

The biological activity of this compound has been explored in various contexts:

1. mRNA Vaccine Development : This compound plays a crucial role in the formulation of lipid nanoparticles for mRNA vaccines, enhancing stability and bioavailability. It has been utilized in vaccines against infectious diseases, including COVID-19.

2. Gene Therapy : The compound is also being investigated for its potential in gene therapy applications, where it can deliver therapeutic genes to target cells effectively.

3. Drug Delivery Systems : Beyond nucleic acids, it serves as a component in drug delivery systems that improve the solubility and efficacy of hydrophobic drugs.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in biological applications:

  • Study on mRNA Delivery : A study demonstrated that lipid nanoparticles containing this compound showed significantly improved delivery efficiency of mRNA compared to traditional methods, resulting in higher protein expression levels in vivo .
  • Toxicity Assessment : Research evaluating the toxicity profile indicated that formulations using this lipid exhibited low cytotoxicity across various cell lines, making it a favorable option for clinical applications .
  • Comparative Efficacy : Comparative studies with similar lipid compounds revealed that heptyl 6-[...] had superior stability and encapsulation efficiency, underscoring its potential as a leading candidate for future vaccine formulations .

Q & A

Q. What are the common synthetic routes for preparing heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving esterification and amidation. A precursor like methyl 6-iodohexanoate (derived from α-iodohexanoic acid) is often used, followed by nucleophilic substitution with amines. For example, describes the synthesis of methyl 6-(bis(2-hydroxyethyl)amino)hexanoate via similar steps, where the iodo group is displaced by a bis(2-hydroxyethyl)amine moiety. The heptyl ester in the target compound likely requires transesterification or direct ester coupling under conditions like Steglich esterification .

Q. How can the structure of this compound be confirmed using analytical techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the ester and amide linkages. For instance, 1^1H-NMR can identify the heptyl chain (δ 0.8–1.5 ppm for aliphatic protons) and the 2-hydroxyethyl group (δ 3.5–4.0 ppm). Mass spectrometry (MS) can verify the molecular ion peak (predicted m/z ~710 based on ) and fragmentation patterns. High-resolution mass spectrometry (HRMS) is recommended for exact mass confirmation .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Methodological Answer : The compound's hydrophobicity (predicted logP ~8–10 due to the heptadecan-9-yloxy chain) necessitates storage in anhydrous solvents like dichloromethane or DMF. Its ester groups may hydrolyze under acidic/basic conditions, requiring pH-neutral buffers during biological assays. Thermal stability can be assessed via differential scanning calorimetry (DSC), as suggested by ’s predicted boiling point (~725°C) .

Advanced Research Questions

Q. How can researchers mitigate steric hindrance during the final amidation step of the synthesis?

  • Methodological Answer : The bulky heptadecan-9-yloxy group may hinder amidation. To address this, use coupling agents like HATU or DMTMM, which are effective for sterically hindered reactions. Alternatively, microwave-assisted synthesis at elevated temperatures (80–100°C) can improve reaction kinetics, as demonstrated in peptide synthesis for similar hexanoate derivatives ( ). Kinetic monitoring via thin-layer chromatography (TLC) or in situ IR spectroscopy is advised .

Q. What strategies are recommended for analyzing the compound’s stability in biological matrices?

  • Methodological Answer : Stability studies should simulate physiological conditions (pH 7.4, 37°C) using phosphate-buffered saline (PBS) or serum. Liquid chromatography-mass spectrometry (LC-MS) can track degradation products. For example, ester hydrolysis would yield hexanoic acid derivatives, detectable via reversed-phase HPLC with a C18 column (retention time shifts). ’s predicted acid dissociation constant (pKa ~14.67) suggests stability in non-alkaline conditions .

Q. How can the compound’s chelation potential be evaluated for radiopharmaceutical applications?

  • Methodological Answer : Inspired by ’s radiopharmaceutical synthesis, chelation efficiency can be tested using 99m^{99m}Tc labeling. Mix the compound with 99m^{99m}Tc-pertechnetate in the presence of a reducing agent (e.g., stannous chloride). Radiochemical purity is assessed via instant thin-layer chromatography (iTLC) or size-exclusion chromatography. Comparative studies with known chelators (e.g., DTPA) can benchmark performance .

Q. What computational methods are suitable for predicting its interactions with biomolecular targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with receptors like lipid-binding proteins. The heptadecan-9-yloxy chain’s hydrophobicity may drive membrane association, while the 2-hydroxyethyl group could engage in hydrogen bonding. Molecular dynamics simulations (GROMACS) in a lipid bilayer environment (e.g., POPC membranes) can predict partitioning behavior .

Data Contradictions and Resolution

Q. Discrepancies in reported esterification efficiency between similar hexanoate derivatives: How to troubleshoot?

  • Methodological Answer : reports high yields for methyl esters, while heptyl esters (as in the target compound) may show lower reactivity due to steric effects. To resolve this, optimize reaction times and temperatures. For example, uses tert-butyl esters with bulky protecting groups, achieving >95% purity via prolonged reaction times (24–48 hrs) and molecular sieves to remove water .

Functionalization and Applications

Q. How can the 2-hydroxyethyl group be functionalized for bioconjugation without disrupting the ester linkages?

  • Methodological Answer : The 2-hydroxyethyl moiety can be oxidized to an aldehyde (using TEMPO/NaClO) for Schiff base formation with amines. Alternatively, it can be converted to a tosylate (via reaction with tosyl chloride) for nucleophilic substitution with thiols or amines. ’s protocols for succinimidyl esters (e.g., SIAX) provide analogous strategies for introducing reactive handles .

Q. What in vitro models are appropriate for studying its membrane interaction properties?

  • Methodological Answer : Use liposome-based assays (e.g., calcein leakage) to evaluate membrane disruption. Fluorescence anisotropy with diphenylhexatriene (DPH) probes can measure changes in membrane fluidity. For cellular uptake studies, confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY-labeled) is recommended, as seen in ’s hexanoic acid derivatives .

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